BAY 61-3606

Descripción general

Descripción

BAY 61-3606 es un compuesto de imidazopirimidina permeable a las células que actúa como un potente inhibidor de la actividad de la tirosina quinasa del bazo, competitivo con ATP, reversible y altamente selectivo . Este compuesto ha mostrado un potencial significativo en diversas aplicaciones de investigación científica, particularmente en los campos de la oncología y la inmunología .

Aplicaciones Científicas De Investigación

BAY 61-3606 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

BAY 61-3606 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa del bazo. Esta inhibición interrumpe varias vías de señalización celular, lo que lleva a una reducción de la proliferación celular, un aumento de la apoptosis y funciones alteradas de las células inmunitarias . El compuesto también regula a la baja la expresión de la secuencia 1 de la leucemia celular mieloide a nivel de transcripción y desencadena la degradación dependiente de la ubiquitina de la secuencia 1 de la leucemia celular mieloide al regular su fosforilación .

Análisis Bioquímico

Biochemical Properties

BAY 61-3606 plays a crucial role in biochemical reactions by inhibiting spleen tyrosine kinase (Syk), a key enzyme involved in immune cell signaling. The compound binds to the ATP-binding site of Syk, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts various signaling pathways, including those mediated by the B cell receptor (BCR) and Fc receptors. This compound also interacts with other kinases such as IKKα, although it exhibits high selectivity for Syk .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In multiple myeloma cells, the compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis through the degradation of IKZF1 and IKZF3 proteins . In breast cancer cells, this compound sensitizes cells to TRAIL-induced apoptosis by downregulating Mcl-1 expression . Additionally, the compound inhibits Syk-mediated cellular functions such as glucose-tyrosine phosphorylation of IκBα and p65 nuclear translocation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of Syk, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in immune cell signaling. This compound also induces ubiquitin-dependent degradation of Mcl-1 protein and suppresses Mcl-1 mRNA transcription by inhibiting Cyclin-Dependent Kinase 9 (CDK9) . Furthermore, the compound downregulates protein levels of IKZF1, IKZF3, c-MYC, and IRF-4 in multiple myeloma cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good oral bioavailability and in vivo efficacy in rat models . Over time, this compound induces significant inhibition of cell growth and promotes apoptosis in multiple myeloma cells . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At concentrations as low as 10 nM, the compound induces significant inhibition of cell growth and promotes apoptosis in multiple myeloma cells . Higher doses of this compound may lead to increased toxicity and adverse effects, although specific threshold effects and toxicities have not been extensively documented .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its inhibition of Syk kinase. The compound affects metabolic flux and metabolite levels by disrupting Syk-mediated signaling pathways . Additionally, this compound interacts with other enzymes and cofactors involved in immune cell signaling, further influencing metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits good oral bioavailability and is effectively distributed in vivo . Specific transporters or binding proteins involved in the transport and distribution of this compound have not been extensively studied, but its localization and accumulation within cells are influenced by its interactions with Syk and other kinases .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with Syk and other kinases. The compound is likely to be localized in cellular compartments where Syk is active, such as the cytoplasm and nucleus . Post-translational modifications and targeting signals may also influence the subcellular localization of this compound, although specific details have not been extensively documented .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BAY 61-3606 se sintetiza a través de una serie de reacciones químicas que involucran derivados de imidazopirimidina y piridina Las condiciones de reacción suelen incluir el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar el rendimiento deseado del producto .

Métodos de producción industrial

La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza. El proceso también implica medidas de control de calidad rigurosas para garantizar la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

BAY 61-3606 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando nucleófilos o electrófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos, agentes alquilantes y nucleófilos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir compuestos deshidroxilados .

Comparación Con Compuestos Similares

BAY 61-3606 es único en su alta selectividad y potencia como inhibidor de la tirosina quinasa del bazo. Los compuestos similares incluyen:

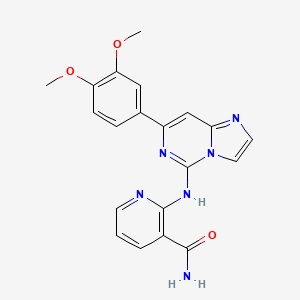

Propiedades

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQOJVOKBAAAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017352 | |

| Record name | BAY 61-3606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732983-37-8 | |

| Record name | BAY-61-3606 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY 61-3606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-61-3606 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.